molecular formula C14H10F2O2 B7962531 Methyl 2-fluoro-5-(3-fluorophenyl)benzoate

Methyl 2-fluoro-5-(3-fluorophenyl)benzoate

Cat. No.: B7962531
M. Wt: 248.22 g/mol
InChI Key: CGUZFNCGSVBGSW-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(3-fluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two fluorine atoms attached to the benzene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-(3-fluorophenyl)benzoate typically involves the esterification of 2-fluoro-5-(3-fluorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(3-fluorophenyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as halogens or nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagent used.

    Reduction: Methyl 2-fluoro-5-(3-fluorophenyl)benzyl alcohol.

    Oxidation: 2-fluoro-5-(3-fluorophenyl)benzoic acid.

Scientific Research Applications

Methyl 2-fluoro-5-(3-fluorophenyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Material Science: Utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-(3-fluorophenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its aromatic and ester functional groups. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar structure but lacks the additional fluorine atom on the phenyl ring.

    Methyl 4-fluorobenzoate: Fluorine atom is positioned differently on the benzene ring.

    Methyl 3-fluorobenzoate: Another positional isomer with the fluorine atom at the meta position.

Uniqueness

Methyl 2-fluoro-5-(3-fluorophenyl)benzoate is unique due to the presence of two fluorine atoms at specific positions on the benzene ring, which imparts distinct chemical and physical properties. This dual fluorination can enhance the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-fluoro-5-(3-fluorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-14(17)12-8-10(5-6-13(12)16)9-3-2-4-11(15)7-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUZFNCGSVBGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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